molecular formula C4H5BrN2O B13912770 4-Bromo-2-methyl-pyrazol-3-ol CAS No. 1935996-83-0

4-Bromo-2-methyl-pyrazol-3-ol

Cat. No.: B13912770
CAS No.: 1935996-83-0
M. Wt: 177.00 g/mol
InChI Key: VRBLLHOOEXCQLQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of a bromine atom and a hydroxyl group in this compound makes it an interesting compound for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-methyl-1H-pyrazole with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-pyrazol-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-pyrazol-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

1935996-83-0

Molecular Formula

C4H5BrN2O

Molecular Weight

177.00 g/mol

IUPAC Name

4-bromo-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C4H5BrN2O/c1-7-4(8)3(5)2-6-7/h2,6H,1H3

InChI Key

VRBLLHOOEXCQLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN1)Br

Origin of Product

United States

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